Oxotremorine

Descripción

Propiedades

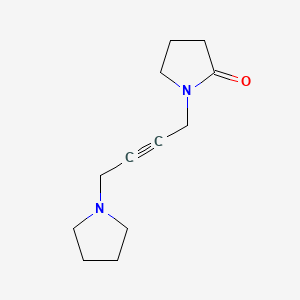

IUPAC Name |

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOPYMFZBJHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220252 | |

| Record name | Oxotremorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-22-4 | |

| Record name | Oxotremorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxotremorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxotremorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxotremorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOTREMORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RY0UWH1JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Mechanism of Action of Oxotremorine on M1-M5 Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxotremorine, a synthetic tertiary amine, is a classical and potent non-selective agonist of the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1][2] Its ability to cross the blood-brain barrier has made it a valuable research tool for investigating the central and peripheral effects of muscarinic receptor activation.[2] This technical guide provides a comprehensive overview of oxotremorine's mechanism of action at each of the M1-M5 receptors, detailing its binding affinity, functional potency, and the downstream signaling pathways it elicits. The information is presented to support research and drug development efforts targeting the cholinergic system.

Data Presentation: Quantitative Pharmacology of Oxotremorine

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of oxotremorine and its quaternary ammonium (B1175870) analog, oxotremorine-M, at the human M1-M5 muscarinic acetylcholine receptors, primarily in Chinese Hamster Ovary (CHO) cell expression systems. These values are compiled from various sources to provide a comparative overview.

Table 1: Binding Affinity of Oxotremorine and Oxotremorine-M at M1-M5 Receptors

| Receptor Subtype | Ligand | pKi | Ki (nM) | Cell System | Radioligand | Reference |

| M1 | Oxotremorine | 8.95 | 1.12 | CHO cells | [3H]NMS | [3] |

| Oxotremorine-M | 7.77 | 17 | CHO cells | [3H]Oxotremorine-M | [3] | |

| M2 | Oxotremorine-M | 7.77 | 17 | CHO cells | [3H]Oxotremorine-M | |

| M3 | Oxotremorine | - | - | - | - | - |

| M4 | Oxotremorine-M | - | - | - | - | - |

| M5 | Oxotremorine | 5.1 (pIC50) | 8000 (IC50) | CHO cells | [3H]NMS |

Table 2: Functional Potency of Oxotremorine and Oxotremorine-M at M1-M5 Receptors

| Receptor Subtype | Ligand | pEC50 | EC50 (nM) | Functional Assay | Cell System | Reference |

| M1 | Oxotremorine | 6.41 | 390 | Receptor Selection and Amplification Technology (R-SAT) | CHO cells | |

| Oxotremorine | 6.96 | 110 | Calcium Mobilization | CHO-K1/M1 cells | ||

| M2 | Oxotremorine | - | - | cAMP Inhibition | CHO hM2 cells | |

| Oxotremorine-M | - | - | cAMP Inhibition | CHO hM2 cells | ||

| M3 | Oxotremorine M | 6.7 | 200 | Contraction | Rat oesophageal muscularis mucosae | |

| M4 | Oxotremorine-M | 6.85 | 140 | Ca-current Inhibition | NG 108-15 cells | |

| Oxotremorine M | 7.06 | 88.7 | Calcium Mobilization | CHO-K1/Gα15/M4 cells | ||

| M5 | Oxotremorine | 7.26 | 55 | Receptor Selection and Amplification Technology (R-SAT) | CHO cells | |

| Oxotremorine M | 4.6 | 25119 | [3H]-InsPs accumulation | CHO-K1 cells |

Note: Functional potency can be influenced by the specific signaling pathway being measured and the level of receptor expression in the cell system.

Signaling Pathways Activated by Oxotremorine

Oxotremorine, as a muscarinic agonist, activates distinct downstream signaling cascades depending on the receptor subtype and its associated G protein.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. Upon activation by oxotremorine, the α-subunit of Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Some studies suggest that the M5 receptor may also couple to Gsα to activate adenylyl cyclase, though less efficiently than M3 receptors.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes are coupled to G proteins of the Gi/o family. When activated by oxotremorine, the α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in neuronal excitability.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of oxotremorine's action are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of oxotremorine for each muscarinic receptor subtype.

Methodology:

-

Membrane Preparation:

-

Culture CHO cells stably expressing one of the human M1-M5 muscarinic receptor subtypes.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS), and a range of concentrations of unlabeled oxotremorine.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each oxotremorine concentration.

-

Plot the percentage of specific binding against the logarithm of the oxotremorine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of oxotremorine that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP1) Accumulation Assay (for M1, M3, M5)

This assay measures the functional potency (EC50) of oxotremorine at Gq/11-coupled receptors by quantifying the accumulation of a stable downstream metabolite of IP3.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing M1, M3, or M5 receptors in a suitable medium.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Add varying concentrations of oxotremorine to the wells.

-

Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).

-

-

Detection (using HTRF® IP-One Gq kit as an example):

-

Lyse the cells and add the HTRF® detection reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm).

-

The HTRF® signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF® ratio against the logarithm of the oxotremorine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Adenylyl Cyclase Inhibition Assay (for M2, M4)

This assay determines the functional potency (EC50) of oxotremorine at Gi/o-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing M2 or M4 receptors.

-

Seed the cells into a 96-well plate and allow them to adhere.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of oxotremorine.

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate the plate at 37°C for an optimized duration.

-

-

cAMP Detection (using an HTRF® cAMP kit as an example):

-

Lyse the cells and add the HTRF® detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

-

Incubate and read the plate as described for the IP1 assay.

-

-

Data Analysis:

-

The HTRF® signal is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF® ratio against the logarithm of the oxotremorine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50 for inhibition) value.

-

Conclusion

Oxotremorine serves as a non-selective agonist for all five muscarinic acetylcholine receptor subtypes, eliciting distinct cellular responses through the activation of either Gq/11 or Gi/o signaling pathways. This guide provides a consolidated resource of its quantitative pharmacology and the experimental methodologies used for its characterization. A thorough understanding of oxotremorine's mechanism of action is fundamental for researchers in the field of cholinergic pharmacology and for the development of novel, subtype-selective muscarinic ligands with improved therapeutic profiles. Further research to obtain a complete and directly comparable dataset of oxotremorine's affinity and potency across all five receptor subtypes under uniform experimental conditions would be of significant value to the scientific community.

References

Oxotremorine: A Technical Guide to its History, Discovery, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxotremorine, a potent and selective muscarinic acetylcholine (B1216132) receptor agonist, has played a pivotal role in cholinergic research for decades. Its ability to cross the blood-brain barrier and induce a characteristic set of physiological responses, including tremors, ataxia, and spasticity, quickly established it as an invaluable pharmacological tool. This technical guide provides an in-depth exploration of the history and discovery of Oxotremorine, its mechanism of action, and its application in key experimental protocols. Detailed methodologies, quantitative data on receptor binding and efficacy, and visualizations of signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

History and Discovery

The story of Oxotremorine begins with the discovery of its predecessor, Tremorine (1,4-dipyrrolidino-2-butyne) , in the 1950s. Researchers investigating potential anti-Parkinsonian drugs serendipitously found that Tremorine induced significant tremors and other Parkinson's-like symptoms in animals. This made it a valuable, albeit transient, tool for studying the neurochemical basis of Parkinson's disease and for screening potential therapeutic agents.[1][2]

However, the utility of Tremorine was limited by its metabolic instability; it is rapidly converted in the liver to its active metabolite, Oxotremorine (1-(4-pyrrolidin-1-ylbut-2-yn-1-yl)pyrrolidin-2-one) . This metabolic conversion led to variability in experimental results. In the early 1960s, scientists addressed this issue by synthesizing Oxotremorine directly.[3][4][5] This provided researchers with a more stable and directly acting compound, allowing for more precise and reproducible studies of the cholinergic system. The development of Oxotremorine was a significant step forward, solidifying its place as a standard research tool for investigating muscarinic receptor function.

A key development in the use of Oxotremorine as a research tool was the synthesis of its N-methyl quaternary derivative, Oxotremorine-M . Unlike Oxotremorine, Oxotremorine-M does not cross the blood-brain barrier and is a more potent agonist with effects confined to the peripheral nervous system. This distinction allowed for the elegant dissection of central versus peripheral muscarinic effects in experimental models.

Mechanism of Action

Oxotremorine exerts its effects by acting as a non-selective agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions throughout the central and peripheral nervous systems. The activation of these receptors by Oxotremorine initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the tissue in which it is expressed.

Muscarinic Receptor Subtypes and Signaling Pathways

The five muscarinic receptor subtypes are broadly classified based on their primary G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

The following diagrams illustrate the primary signaling pathways activated by Oxotremorine at each muscarinic receptor subtype.

Quantitative Data: Receptor Affinity and Efficacy

The affinity (Ki) and efficacy (EC50) of Oxotremorine for the different muscarinic receptor subtypes have been extensively characterized. The following table summarizes representative data from various studies. It is important to note that absolute values can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand used).

| Receptor Subtype | Species | Affinity (pKi) | Efficacy (pEC50) | Reference |

| M1 | Human | 6.5 - 7.5 | 6.8 - 7.8 | |

| Rat | 6.7 - 7.2 | 7.0 - 7.5 | ||

| M2 | Human | 6.0 - 7.0 | 7.2 - 8.2 | |

| Rat | 6.2 - 6.8 | 7.5 - 8.0 | ||

| M3 | Human | 6.3 - 7.3 | 7.0 - 8.0 | |

| Guinea Pig | 6.5 - 7.0 | 7.3 - 7.8 | ||

| M4 | Human | 6.4 - 7.4 | 6.5 - 7.5 | |

| Rat | 6.6 - 7.1 | 6.8 - 7.3 | ||

| M5 | Human | 6.2 - 7.2 | 6.7 - 7.7 |

Key Experimental Protocols

Oxotremorine's consistent and robust effects have led to its use in a variety of standardized experimental protocols. Below are detailed methodologies for two of the most common applications: the induction of tremor in rodents and radioligand binding assays.

Oxotremorine-Induced Tremor in Mice

This in vivo model is widely used to screen for potential anti-Parkinsonian drugs and to study the central cholinergic mechanisms underlying motor control.

Materials:

-

Oxotremorine sesquifumarate salt (or other suitable salt)

-

Saline solution (0.9% NaCl)

-

Male mice (e.g., C57BL/6, 20-25 g)

-

Observation chambers

-

Tremor scoring scale or automated tremor analysis system

Protocol:

-

Drug Preparation: Prepare a stock solution of Oxotremorine in saline. For a typical dose of 0.5 mg/kg, a 0.05 mg/mL solution can be prepared.

-

Animal Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before the experiment.

-

Baseline Observation: Place each mouse in an individual observation chamber and observe for baseline motor activity for 5-10 minutes.

-

Drug Administration: Administer Oxotremorine (e.g., 0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Tremor Observation and Scoring: Immediately after injection, begin observing the mice for the onset and severity of tremors. Tremors typically appear within 5-10 minutes and can last for 30-60 minutes.

-

Scoring: Score the tremor intensity at regular intervals (e.g., every 5 minutes) using a standardized scale (e.g., 0 = no tremor; 1 = intermittent, mild tremor; 2 = continuous, moderate tremor; 3 = severe, whole-body tremor).

-

Data Analysis: Analyze the tremor scores over time. The area under the curve (AUC) of the tremor score versus time plot can be used as a quantitative measure of the total tremor response.

Radioligand Binding Assay with [³H]Oxotremorine-M

This in vitro assay is used to determine the affinity of unlabeled compounds for muscarinic receptors by measuring their ability to compete with the binding of a radiolabeled ligand, such as [³H]Oxotremorine-M.

Materials:

-

[³H]Oxotremorine-M (radioligand)

-

Tissue homogenate or cell membranes expressing muscarinic receptors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled competitor compounds

-

Atropine (B194438) (for determining non-specific binding)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare a membrane suspension from the tissue or cells of interest. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane suspension + assay buffer + [³H]Oxotremorine-M.

-

Non-specific Binding: Membrane suspension + high concentration of atropine (e.g., 1 µM) + [³H]Oxotremorine-M.

-

Competition Binding: Membrane suspension + varying concentrations of the unlabeled competitor compound + [³H]Oxotremorine-M.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the competitor compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Oxotremorine and its analog, Oxotremorine-M, have been instrumental in advancing our understanding of the cholinergic system. From their initial use in Parkinson's disease research to their current application in dissecting the roles of individual muscarinic receptor subtypes, these compounds remain essential tools for pharmacologists and neuroscientists. This technical guide has provided a comprehensive overview of the history, mechanism of action, and experimental application of Oxotremorine, with the aim of facilitating its continued and effective use in scientific research. The detailed protocols, quantitative data, and pathway visualizations serve as a practical resource for both seasoned researchers and those new to the field of cholinergic pharmacology.

References

- 1. Oxotremorine - Wikipedia [en.wikipedia.org]

- 2. Use of ‘Tremorine’ for screening Anti-Parkinsonian Drugs | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and functional characterization of novel derivatives related to oxotremorine and oxotremorine-M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and action of oxotremorine-related hybrid-type allosteric modulators of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxotremorine Sesquifumarate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxotremorine, a potent muscarinic acetylcholine (B1216132) receptor agonist, and its sesquifumarate salt, are invaluable tools in cholinergic research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of Oxotremorine sesquifumarate. Detailed signaling pathways, experimental protocols for its characterization, and quantitative data are presented to facilitate its application in research and drug development.

Chemical Structure and Identification

Oxotremorine sesquifumarate is the sesquifumarate salt of Oxotremorine. The chemical structure of the active compound, Oxotremorine, is 1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pyrrolidin-2-one. The sesquifumarate salt is formed by the reaction of two molecules of Oxotremorine with three molecules of fumaric acid.

Chemical Structure of Oxotremorine:

Synonyms:

-

1-[4-(1-Pyrrolidinyl)-2-butynyl]-2-pyrrolidinone sesquifumarate[1][2][3]

-

1-(4-[1-Pyrrolidinyl]2-butynyl)-2-pyrrolidinone[4]

Table 1: Chemical and Physical Properties of Oxotremorine Sesquifumarate

| Property | Value | References |

| CAS Number | 17360-35-9 | [4] |

| Molecular Formula | C₁₂H₁₈N₂O · 1.5C₄H₄O₄ | |

| Molecular Weight | 380.39 g/mol (anhydrous basis) | |

| Appearance | Solid | |

| Melting Point | 102-105 °C | |

| Solubility | Water: >10 mg/mL | |

| Storage Temperature | 2-8°C | |

| SMILES | O=C1CCCN1CC#CCN2CCCC2.O=C(O)/C=C/C(O)=O.O=C(O)/C=C/C(O)=O.O=C(O)/C=C/C(O)=O | |

| InChI | 1S/2C12H18N2O.3C4H4O4/c215-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;35-3(6)1-2-4(7)8/h21-2,5-11H2;31-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Pharmacological Properties

Oxotremorine is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs), with a preference for the M2 receptor subtype. It mimics the action of the endogenous neurotransmitter acetylcholine at these receptors, leading to a variety of physiological responses.

Table 2: Pharmacological Data of Oxotremorine

| Parameter | Receptor Subtype | Value | References |

| Binding Affinity (Ki) | M1 | 3.31 µM | |

| M2 | 9.33 µM | ||

| M3 | 5.24 µM | ||

| M4 | 7.08 µM | ||

| Functional Potency (EC50) | M1 (Calcium Flux) | 9.17 x 10⁻⁷ M | |

| M3 (Calcium Flux) | 4.11 x 10⁻⁸ M | ||

| In Vivo Potency (ED50) in mice | Tremor | 0.11 mg/kg | |

| Salivation | 0.22 mg/kg | ||

| Analgesia | 0.28 mg/kg |

Signaling Pathways

The activation of muscarinic receptors by Oxotremorine initiates distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors are coupled to Gq/11 proteins, while M2 and M4 receptors are coupled to Gi/o proteins.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: Gq/11 signaling pathway activated by Oxotremorine.

Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by Oxotremorine leads to the activation of the Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Caption: Gi/o signaling pathway activated by Oxotremorine.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Oxotremorine for muscarinic receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the desired muscarinic receptor subtype in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS), and varying concentrations of unlabeled Oxotremorine sesquifumarate.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Oxotremorine concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This protocol measures the ability of Oxotremorine to stimulate intracellular calcium mobilization via Gq-coupled muscarinic receptors.

References

- 1. The M2 muscarinic receptor mediates contraction through indirect mechanisms in mouse urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxotremorine sesquifumarate | Non-selective Muscarinics | Tocris Bioscience [tocris.com]

- 4. Oxotremorine sesquifumarate salt ≥98% (HPLC), solid | 17360-35-9 [sigmaaldrich.com]

Oxotremorine: A Technical Guide to a Selective Muscarinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxotremorine, a synthetic tertiary amine, and its quaternary ammonium (B1175870) analog, Oxotremorine M, are potent and widely utilized agonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Although often described as non-selective, detailed pharmacological studies have revealed subtle differences in its affinity and functional potency across the five muscarinic receptor subtypes (M1-M5). This technical guide provides an in-depth overview of oxotremorine's pharmacological profile, detailing its binding affinities, functional potencies, and the downstream signaling pathways it modulates. Furthermore, this guide outlines comprehensive experimental protocols for the key assays used to characterize oxotremorine and similar muscarinic ligands, and presents visual representations of its signaling mechanisms and experimental workflows.

Chemical Properties

| Property | Value |

| IUPAC Name | 1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molar Mass | 206.28 g/mol |

| CAS Number | 70-22-4 |

Quantitative Pharmacological Data

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of oxotremorine and its analog, oxotremorine-M, at the five human muscarinic receptor subtypes (M1-M5). Data is compiled from various studies, primarily utilizing recombinant human receptors expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Binding Affinity of Oxotremorine at Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | pKi | Ki (nM) | Reference |

| M1 | [³H]-NMS | 5.5 | ~3162 | [3] |

| M1 | [³H]-Oxotremorine-M | 7.77 | 17 | [3] |

| M2 | [³H]-NMS | 6.0 | ~1000 | [3] |

| M3 | [³H]-NMS | 5.8 | ~1585 | |

| M4 | [³H]-NMS | 5.7 | ~1995 | |

| M5 | [³H]-NMS | 5.1 | ~7943 |

Note: NMS refers to N-methylscopolamine, a non-selective muscarinic antagonist.

Table 2: Functional Potency of Oxotremorine at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) | Reference |

| M1 | R-SAT | 6.41 | 390 | |

| M2 | R-SAT | 7.6 | 25 | |

| M3 | R-SAT | 7.3 | 50 | |

| M4 | R-SAT | 7.52 | 30 | |

| M5 | R-SAT | 7.26 | 55 |

Note: R-SAT refers to Receptor Selection and Amplification Technology, a functional assay.

Table 3: Binding Affinity of Oxotremorine-M at Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | pKi | Ki (nM) |

| M1 | [³H]-Pirenzepine | 7.4 | 40 |

| M2 | [³H]-AF-DX 384 | 7.9 | 12.6 |

| M3 | [³H]-4-DAMP | 7.6 | 25.1 |

| M4 | [³H]-Himbacine | 7.5 | 31.6 |

| M5 | [³H]-NMS | 7.2 | 63.1 |

Table 4: Functional Potency of Oxotremorine-M at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | pEC50 | EC50 (nM) | Reference |

| M1 | Calcium Mobilization | 6.9 | 126 | |

| M2 | cAMP Inhibition | 8.1 | 7.9 | |

| M3 | Calcium Mobilization | 7.4 | 39.8 | |

| M4 | Calcium Mobilization (Gα15) | 7.1 | 79.4 | |

| M5 | [³H]-InsPs Accumulation | 4.6 | 25119 |

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like oxotremorine, initiate distinct intracellular signaling cascades depending on the receptor subtype.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Gi/o Signaling Pathway (M2, M4 Receptors)

The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of oxotremorine for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

-

CHO cell membranes stably expressing the human muscarinic receptor subtype of interest.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-NMS (specific activity ~80 Ci/mmol).

-

Non-specific determinant: Atropine (B194438) (1 µM final concentration).

-

Test compound: Oxotremorine, serially diluted.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of oxotremorine in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a concentration near its Kd), and 100 µL of cell membrane preparation.

-

Non-specific Binding (NSB): 50 µL of atropine solution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane preparation.

-

Competition Binding: 50 µL of each oxotremorine dilution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvest the membranes by rapid filtration through the filter plate, followed by 3-4 washes with ice-cold assay buffer.

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the oxotremorine concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This protocol describes a method to measure the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by oxotremorine, using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

CHO cells stably expressing the human M1, M3, or M5 receptor.

-

Cell culture medium (e.g., Ham's F-12K with 10% FBS).

-

Black, clear-bottom 96- or 384-well cell culture plates.

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound: Oxotremorine, serially diluted.

-

FLIPR instrument.

Procedure:

-

Seed the cells into the microplates and culture overnight.

-

Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate at 37°C for 60 minutes.

-

Prepare serial dilutions of oxotremorine in assay buffer in a separate compound plate.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the oxotremorine solutions from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.

Data Analysis:

-

The response is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

-

Normalize the data to the response of a maximal concentration of a reference agonist (e.g., acetylcholine).

-

Plot the normalized response against the logarithm of the oxotremorine concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cyclic AMP (cAMP) Inhibition Assay (HTRF)

This protocol describes a method to measure the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi/o-coupled muscarinic receptors (M2, M4) by oxotremorine. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

-

CHO cells stably expressing the human M2 or M4 receptor.

-

Cell culture medium.

-

White, low-volume 384-well plates.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Test compound: Oxotremorine, serially diluted.

-

HTRF-compatible plate reader.

Procedure:

-

Plate the M2 or M4 expressing cells in the 384-well plates and culture overnight.

-

Prepare serial dilutions of oxotremorine.

-

Pre-incubate the cells with the oxotremorine dilutions for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for 30 minutes.

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.

-

Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The HTRF signal is inversely proportional to the intracellular cAMP concentration.

-

Plot the HTRF ratio against the logarithm of the oxotremorine concentration.

-

Determine the IC50 value using non-linear regression analysis. This represents the concentration of oxotremorine that causes a 50% inhibition of the forskolin-stimulated cAMP production.

Conclusion

Oxotremorine and its derivatives remain invaluable tools in the study of muscarinic acetylcholine receptors. This guide has provided a comprehensive overview of its pharmacological properties, including quantitative data on its interaction with all five receptor subtypes. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a practical resource for researchers in the field of cholinergic pharmacology and drug discovery. A thorough understanding of oxotremorine's profile is crucial for the design and interpretation of experiments aimed at elucidating the physiological and pathological roles of muscarinic receptors and for the development of novel, subtype-selective therapeutic agents.

References

Beyond the Canonical: An In-depth Technical Guide to the Non-Muscarinic Molecular Targets of Oxotremorine

For Researchers, Scientists, and Drug Development Professionals

Oxotremorine, a classic cholinergic agonist, is a cornerstone tool in neuroscience research, primarily valued for its potent activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). However, a growing body of evidence reveals that its actions are not confined to this receptor family. This technical guide delves into the non-muscarinic molecular targets of Oxotremorine and its frequently studied quaternary ammonium (B1175870) derivative, Oxotremorine-M. Understanding these off-target interactions is critical for the precise interpretation of experimental data and for the development of more selective therapeutic agents. This document provides a comprehensive overview of these interactions, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Direct Modulation of Ion Channels by Oxotremorine-M

Recent studies have unveiled that Oxotremorine-M, the permanently charged analog of Oxotremorine, can directly interact with several key ion channels, independent of muscarinic receptor activation. These interactions are significant as they can contribute to the overall physiological and toxicological profile of this compound.

KCNQ2/3 (Kv7.2/7.3) Potassium Channels

Oxotremorine-M has been shown to be a direct inhibitor of KCNQ2/3 potassium channels, the molecular correlate of the neuronal M-current. This direct inhibition is a novel finding that is distinct from the well-established muscarinic receptor-mediated suppression of the M-current. Notably, the parent compound, Oxotremorine, does not exhibit this direct inhibitory effect, suggesting the quaternary amine moiety of Oxotremorine-M is crucial for this interaction.[1]

Quantitative Data: Direct Inhibition of KCNQ2/3 by Oxotremorine-M

| Target | Compound | Action | Quantitative Metric | Value | Species/System | Reference |

| KCNQ2/3 | Oxotremorine-M | Inhibition | Not specified in abstract | - | Human recombinant channels in Xenopus oocytes | [1] |

Experimental Protocol: Electrophysiological Recording of KCNQ2/3 Currents

The direct inhibitory effect of Oxotremorine-M on KCNQ2/3 channels was characterized using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes.[1]

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically harvested and defolliculated. Oocytes are then injected with cRNAs encoding human KCNQ2 and KCNQ3 subunits. In control experiments to confirm muscarinic receptor independence, oocytes are injected with only KCNQ2/3 cRNAs and not with M1 muscarinic receptor cRNA.

-

Electrophysiological Recording: Two to five days post-injection, whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. Oocytes are perfused with a standard frog Ringer's solution.

-

Voltage Protocol: To elicit KCNQ2/3 currents, oocytes are held at a holding potential of -80 mV and stepped to various depolarizing potentials (e.g., -60 mV to +40 mV) for a duration sufficient to achieve steady-state activation.

-

Drug Application: Oxotremorine-M is applied to the bath perfusion. To test for muscarinic receptor independence, the muscarinic antagonist atropine (B194438) is co-applied with Oxotremorine-M. The lack of effect of atropine on the Oxotremorine-M-induced inhibition of KCNQ2/3 currents in oocytes not expressing M1 receptors confirms the direct channel blockade.[1]

Nicotinic Acetylcholine Receptors (nAChRs)

Oxotremorine-M has been identified as a mixed-function agonist and partial blocker at muscle-type nicotinic acetylcholine receptors. It can activate nAChR channels, albeit with a significantly shorter mean open time compared to canonical nicotinic agonists like acetylcholine. This suggests a complex interaction with the receptor, leading to both activation and a rapid blocking event.[2]

Quantitative Data: Interaction of Oxotremorine-M with Muscle nAChRs

| Target | Compound | Action | Quantitative Metric | Value (mM) | Species/System | Reference |

| Muscle nAChR | Oxotremorine-M | Agonist/Partial Blocker | Dissociation Equilibrium Constant (KD) | 0.6 | Xenopus myocytes |

Experimental Protocol: Single-Channel Patch-Clamp Recording of nAChRs

The characterization of Oxotremorine-M's action on nAChRs was performed using single-channel patch-clamp recordings from cultured Xenopus myocytes.

-

Cell Culture: Primary cultures of myocytes are established from the skeletal myotomes of Xenopus larvae. These cells are known to express nAChRs without co-expression of muscarinic receptors.

-

Patch-Clamp Recording: Single-channel currents are recorded in the cell-attached configuration. The patch pipette contains the desired concentration of Oxotremorine-M in a saline solution.

-

Data Acquisition and Analysis: The membrane potential is held at a constant negative potential (e.g., -100 mV) to record inward currents. The recorded single-channel events are analyzed to determine properties such as mean channel open time, single-channel conductance, and the frequency of channel opening and flickering. These parameters are compared to those elicited by a standard nicotinic agonist like suberyldicholine.

N-Methyl-D-Aspartate (NMDA) Receptors

A surprising finding is the ability of Oxotremorine-M to directly potentiate NMDA receptor-mediated currents. This potentiation occurs independently of muscarinic receptor activation and is not observed with the parent compound, Oxotremorine. The presence of the tri-methyl ammonium moiety in Oxotremorine-M is thought to be critical for this direct interaction with the NMDA receptor complex.

Quantitative Data: Direct Potentiation of NMDA Receptors by Oxotremorine-M

| Target | Compound | Action | Quantitative Metric | Value | Species/System | Reference |

| NR1/2B NMDA Receptors | Oxotremorine-M | Potentiation | Not specified in abstract | - | Human recombinant receptors in Xenopus oocytes |

Experimental Protocol: Two-Electrode Voltage-Clamp of Co-expressed Receptors

The direct potentiation of NMDA receptors by Oxotremorine-M was demonstrated in Xenopus oocytes co-expressing NMDA receptor subunits.

-

Oocyte Preparation and cRNA Injection: Xenopus oocytes are injected with cRNAs for human NMDA receptor subunits (NR1 and NR2B). To confirm muscarinic independence, experiments are conducted in oocytes not injected with M1 receptor cRNA.

-

Electrophysiological Recording: Two to three days post-injection, whole-cell currents are recorded using a two-electrode voltage-clamp setup.

-

Drug Application: NMDA receptor-mediated currents are activated by the co-application of NMDA and glycine. Oxotremorine-M is then co-applied with the NMDA and glycine. The potentiation of the NMDA current by Oxotremorine-M is measured. The lack of inhibition by the muscarinic antagonist atropine confirms the direct effect on the NMDA receptor.

Indirect Modulation of Ion Channels via Muscarinic Receptor Signaling

While not direct targets, Oxotremorine and Oxotremorine-M can modulate the activity of several voltage-gated ion channels as a downstream consequence of muscarinic receptor activation. Understanding these pathways is crucial for interpreting the cellular effects of these compounds.

Voltage-Gated Calcium Channels (VGCCs)

Oxotremorine-M inhibits N-, Q-, and R-type voltage-gated calcium channels. This inhibition is mediated by the activation of M2 muscarinic receptors, which couple to pertussis toxin-sensitive G proteins (Gi/o). The subsequent signaling cascade is voltage-sensitive. The concentration of Oxotremorine-M required for half-maximal inhibition of the peak Ba2+ current (as a surrogate for Ca2+) was 40.8 nM, with a maximal inhibition of 75.9%.

Tetrodotoxin-Sensitive Voltage-Gated Sodium Channels (VGSCs)

The inhibition of tetrodotoxin-sensitive sodium channels by Oxotremorine-M is mediated by M1 muscarinic receptor activation. This pathway involves the Gq/11 family of G proteins and the subsequent activation of phospholipase C (PLC) β1. This signaling cascade leads to a voltage-insensitive inhibition of the sodium current.

Uninvestigated Potential Targets

While direct interactions have been identified for the ion channels listed above, there is a lack of evidence in the current literature for direct interactions of Oxotremorine or Oxotremorine-M with other potential off-target candidates, including:

-

TREK-1 and TASK-3 Potassium Channels: Despite their roles in neuronal excitability, no studies to date have directly implicated these two-pore domain potassium channels as targets of Oxotremorine.

-

Sigma Receptors: Searches of the pharmacological literature did not yield any evidence for significant binding affinity or functional modulation of sigma-1 or sigma-2 receptors by Oxotremorine.

Summary and Implications

The pharmacological profile of Oxotremorine, and particularly its quaternary derivative Oxotremorine-M, is more complex than previously appreciated. The discovery of direct, non-muscarinic interactions with KCNQ2/3 channels, nicotinic acetylcholine receptors, and NMDA receptors necessitates a re-evaluation of data from studies using these compounds. Researchers must consider that the observed physiological effects may be a composite of both muscarinic and these non-muscarinic actions. For drug development professionals, these findings highlight the potential for designing novel compounds with mixed pharmacology or, conversely, underscore the importance of screening for these off-target effects to develop more selective muscarinic agents. The detailed methodologies provided herein offer a template for assessing such off-target activities in future drug discovery and development pipelines.

References

In Vitro Binding Affinity of Oxotremorine to Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Oxotremorine, a potent muscarinic acetylcholine (B1216132) receptor agonist, to the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways to support research and development in pharmacology and drug discovery.

Quantitative Binding Affinity of Oxotremorine

Table 1: Binding Affinity (Ki) of Oxotremorine for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Test System | Radioligand | Reference |

| M1 | 17 | CHO cells expressing human M1 receptor | [3H]-Oxotremorine-M | (Data derived from pKi of 7.77) |

| M2 | 400 | CHO cells expressing human M2 receptor | [3H]-N-methylscopolamine | (Data derived from pIC50 of 6.4) |

| M3 | - | Data not available | - | - |

| M4 | - | Data not available | - | - |

| M5 | - | Data not available | - | - |

Table 2: Functional Potency (EC50/IC50) of Oxotremorine and its Analogs for Muscarinic Receptor Subtypes

| Receptor Subtype | Agonist | EC50/IC50 (nM) | Assay Type | Test System | Reference |

| M1 | Oxotremorine-M | - | Inhibition of PI turnover | - | [2] |

| M2 | Oxotremorine | - | - | Brainstem and thalamic regions | [3] |

| M3 | Oxotremorine | 41.1 | Calcium Flux | HiTSeeker CHRM3 Cell Line | [4] |

| M4 | Oxotremorine-M | 140 | Ca-current inhibition | NG 108-15 hybrid cells | [5] |

| M5 | - | Data not available | - | - | - |

Note: The potency of Oxotremorine is noted to be higher in brainstem and thalamic regions, which have a high density of M2 receptors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the in vitro binding affinity of Oxotremorine.

Radioligand Competition Binding Assay

This protocol describes a typical competition binding assay to determine the inhibitory constant (Ki) of Oxotremorine at a specific muscarinic receptor subtype using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Objective: To determine the binding affinity of Oxotremorine for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Competitor: Oxotremorine.

-

Non-specific Binding Control: Atropine (B194438) (a high-affinity muscarinic antagonist).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Vacuum manifold.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, set up the following in triplicate:

-

Total Binding (TB): Add assay buffer, [3H]-NMS (at a concentration close to its Kd), and cell membrane suspension.

-

Non-specific Binding (NSB): Add assay buffer, [3H]-NMS, a high concentration of atropine (e.g., 1 µM), and cell membrane suspension.

-

Competition: Add assay buffer, [3H]-NMS, varying concentrations of Oxotremorine, and cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB counts from the TB counts.

-

For the competition experiment, plot the percentage of specific binding against the logarithm of the Oxotremorine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Oxotremorine that inhibits 50% of the specific binding of [3H]-NMS).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Workflow Diagram:

Caption: Workflow for a Radioligand Competition Binding Assay.

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two groups based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Gq/11-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist like Oxotremorine initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Caption: Gq/11-Coupled Signaling Pathway for M1, M3, and M5 Receptors.

Gi/o-Coupled Signaling Pathway (M2, M4 Receptors)

Activation of M2 and M4 receptors by an agonist like Oxotremorine leads to the activation of the inhibitory Gi/o protein. The α-subunit of the Gi/o protein inhibits adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability.

Caption: Gi/o-Coupled Signaling Pathway for M2 and M4 Receptors.

Conclusion

This technical guide provides a consolidated resource on the in vitro binding affinity of Oxotremorine to muscarinic receptor subtypes. The presented data, experimental protocols, and signaling pathway diagrams offer a foundational understanding for researchers in the field. The lack of a complete and consistent dataset for Oxotremorine's binding affinity across all five cloned human muscarinic receptor subtypes highlights an area for future research that would be highly valuable to the scientific community. Further studies are needed to fully characterize the binding profile of this important pharmacological tool.

References

- 1. Oxotremorine M | Non-selective Muscarinics | Tocris Bioscience [tocris.com]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of muscarinic cholinergic receptor binding in the vas deferens, bladder, prostate and penis of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]

A Foundational Guide to Oxotremorine-Induced Tremors for Preclinical Research

Introduction

Oxotremorine, a synthetic tertiary amine, is a potent and selective muscarinic acetylcholine (B1216132) receptor agonist that readily crosses the blood-brain barrier.[1][2][3] Its ability to induce a suite of central nervous system effects, including ataxia, spasticity, and most notably, pronounced tremors, has established it as an invaluable pharmacological tool.[1][2] For decades, the oxotremorine-induced tremor model has served as a foundational experimental paradigm, particularly in the search for and evaluation of anti-Parkinsonian drugs. This guide provides an in-depth overview of the core principles of this model, detailing its mechanism of action, experimental protocols, key quantitative data, and the complex signaling pathways involved.

Core Mechanism of Action

The primary mechanism by which oxotremorine induces tremors is the direct stimulation of central muscarinic acetylcholine receptors (M1-M5). By mimicking the action of acetylcholine, oxotremorine creates a state of cholinergic hyperactivity within the brain. This overstimulation of muscarinic pathways, particularly within the basal ganglia, disrupts normal motor control and generates the characteristic tremor phenotype. The tremor is believed to originate in the neostriatum, a key nucleus of the basal ganglia. While oxotremorine also has peripheral effects like salivation and lacrimation, its central action is the cornerstone of its utility in tremor research.

Caption: Oxotremorine's primary mechanism of action.

The Oxotremorine-Induced Tremor Model: Experimental Protocols

The successful implementation of the oxotremorine model requires standardized protocols for induction and assessment.

Animal Subjects

The most commonly used subjects are mice and rats.

Induction Protocol

-

Animal Acclimatization: Animals should be acclimatized to the laboratory environment to reduce stress-induced variability.

-

Baseline Measurements: Record baseline motor activity and other relevant physiological parameters.

-

Peripheral Antagonist (Optional): To isolate central effects and reduce peripheral cholinergic side effects, animals can be pretreated with a peripherally restricted muscarinic antagonist, such as methylatropine.

-

Oxotremorine Administration: Administer oxotremorine via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Dosage must be carefully selected based on the animal species (see Table 1).

-

Observation: Following administration, place the animal in an observation cage for monitoring and quantitative assessment.

Tremor Assessment and Quantification

Objective and quantitative measurement is critical for robust data.

-

Instrumentation: Tremor can be reliably measured using accelerometer-based recording systems or capacitance transducers. These instruments capture the movements for subsequent analysis.

-

Data Analysis: The recorded data is typically subjected to power spectral analysis to determine key parameters.

-

Key Parameters:

-

Latency: Time from injection to the onset of tremors.

-

Duration: Total time the animal exhibits tremors.

-

Frequency: The dominant peak of the tremor, measured in Hertz (Hz).

-

Intensity/Amplitude: The magnitude or power of the tremor.

-

Caption: Experimental workflow for tremor induction and measurement.

Quantitative Data from Foundational Studies

Quantitative characterization of the tremor is essential for comparative studies. The tables below summarize key data from foundational research.

Table 1: Pharmacological Parameters of Oxotremorine-Induced Tremor in Rodents

| Species | Dose | Route | Latency (min) | Duration (min) | Frequency (Hz) | Citation(s) |

|---|---|---|---|---|---|---|

| Mouse | 0.5 mg/kg | i.p. | 4.3 ± 0.4 | 18.0 ± 2.2 | 12.7 ± 0.3 | |

| Mouse | >50 µg/kg | s.c. | Not Specified | Not Specified | Not Specified | |

| Rat | 0.25 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | |

| Rat | >150 µg/kg | s.c. | Not Specified | Not Specified | Not Specified |

Note: The study in mice (0.5 mg/kg) observed that the tremor frequency significantly shifted to a lower frequency as a function of time.

Table 2: Neurochemical Changes Following Oxotremorine Administration in Rats

| Parameter | Condition | Concentration (ng/ml) | Citation(s) |

|---|---|---|---|

| Plasma Norepinephrine (B1679862) | Baseline | 0.62 ± 0.07 | |

| Post-Oxotremorine (0.25 mg/kg) | 3.01 ± 0.47 | ||

| Plasma Epinephrine (B1671497) | Baseline | 0.82 ± 0.14 | |

| Post-Oxotremorine (0.25 mg/kg) | 3.42 ± 0.48 |

Note: Oxotremorine has also been shown to increase the concentration of whole brain acetylcholine; however, studies suggest this increase may not be causally related to the tremor, as tremor can subside while acetylcholine levels remain elevated.

Neuroanatomical and Signaling Pathways

While the core mechanism is cholinergic, the expression of oxotremorine-induced tremor is modulated by a complex interplay of other neurotransmitter systems and brain circuits.

The Cholinergic-Dopaminergic Imbalance

A central theory in motor control, particularly relevant to Parkinson's disease, is the balance between dopamine (B1211576) and acetylcholine in the striatum. Dopamine, released from nigrostriatal neurons, typically exerts an inhibitory effect on cholinergic interneurons within the striatum. In dopamine-depleted states, this inhibition is lost, leading to cholinergic hyperactivity, which is thought to be a primary driver of tremor. The oxotremorine model pharmacologically mimics this state of cholinergic dominance, providing a functional model to test therapies aimed at restoring this balance.

Caption: Cholinergic-dopaminergic interaction in the striatum.

Modulation by the Adrenergic System

The adrenergic system plays a significant modulatory role. Studies have shown that beta-2 adrenoceptors located within the central nervous system can influence tremor intensity.

-

Antagonism: The beta-2 selective antagonist ICI 118,551 and the non-selective beta-antagonist propranolol (B1214883) dose-dependently reduce the intensity of oxotremorine-induced tremors.

-

Agonism: Conversely, the lipophilic beta-2 agonist clenbuterol (B1669167) enhances the tremor.

There is also evidence suggesting that peripheral catecholamines augment tremor through the stimulation of beta-2 adrenoceptors, as oxotremorine administration significantly increases plasma epinephrine and norepinephrine (see Table 2).

Brain Structures and Efferent Pathways

The tremor is thought to originate in the neostriatum, with its frequency and intensity being influenced by different basal ganglia efferent pathways.

-

Intensity Pathway: Involves strio-entopeduncular-cortical projections.

-

Frequency Pathway: Involves projections to the midbrain and brainstem. Lesions to the entopeduncular and subthalamic nuclei have been shown to reduce both the frequency and intensity of the tremor.

Table 3: Effects of Key Pharmacological Agents on Oxotremorine-Induced Tremor

| Agent | Class | Effect on Tremor | Proposed Mechanism / Receptor | Citation(s) |

|---|---|---|---|---|

| Atropine | Muscarinic Antagonist | Inhibition | Blocks muscarinic acetylcholine receptors | |

| Scopolamine | Muscarinic Antagonist | Abolished | Blocks central muscarinic acetylcholine receptors | |

| Propranolol | Non-selective β-blocker | Inhibition | Antagonism of central β2-adrenoceptors | |

| ICI 118,551 | Selective β2-antagonist | Reduction | Selective antagonism of central β2-adrenoceptors | |

| Metoprolol | Selective β1-antagonist | No effect | Demonstrates lack of β1 involvement | |

| Clenbuterol | β2-agonist | Enhancement | Stimulation of central β2-adrenoceptors | |

| Reserpine | VMAT Inhibitor | Inhibition | Depletes tissue noradrenaline |

| Haloperidol | Dopamine D2 Antagonist | No effect | Suggests tremor is not directly mediated by D2 blockade | |

Conclusion

The oxotremorine-induced tremor model remains a cornerstone of motor system research and neuropharmacology. Its well-defined cholinergic mechanism, coupled with robust and quantifiable endpoints, provides a reliable platform for investigating the pathophysiology of tremor and for the preclinical screening of novel therapeutic agents. Understanding the foundational principles of this model—from its core cholinergic action to the critical modulatory roles of the dopaminergic and adrenergic systems—is essential for any researcher aiming to unravel the complexities of tremor and develop more effective treatments for movement disorders like Parkinson's disease.

References

Oxotremorine Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxotremorine, a potent and selective muscarinic acetylcholine (B1216132) receptor agonist, serves as a critical pharmacological tool in neuroscience research.[1][2] Its ability to cross the blood-brain barrier and mimic the effects of acetylcholine at muscarinic receptors makes it invaluable for studying the cholinergic system's role in various physiological and pathological processes.[3] In rodent models, oxotremorine is widely used to induce a range of effects, including tremors, salivation, hypothermia, and alterations in behavior, thereby providing valuable insights into conditions like Parkinson's disease, schizophrenia, and cognitive disorders.[1][2]

This document provides detailed application notes and standardized protocols for the administration of oxotremorine in rodent models, aimed at ensuring experimental reproducibility and data reliability.

Mechanism of Action and Signaling Pathway

Oxotremorine primarily exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of mAChRs (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

In the central nervous system, particularly the hippocampus and cortex, oxotremorine's effects are predominantly mediated by the M1 receptor subtype coupled to Gα(q)/11. Activation of the M1 receptor initiates a signaling cascade that leads to the potentiation of NMDA receptors, a crucial mechanism in synaptic plasticity, learning, and memory.

Below is a diagram illustrating the simplified signaling pathway of oxotremorine at an M1 muscarinic receptor.

Caption: Oxotremorine M1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize common dosage ranges and administration routes for oxotremorine in mice and rats based on published literature. Dosages can vary significantly depending on the specific research question, rodent strain, and desired behavioral or physiological outcome.

Table 1: Oxotremorine Dosage and Administration in Mice

| Application/Effect | Strain | Route of Administration | Dosage Range | Reference |

| Tremor Induction | Not Specified | Subcutaneous (SC) | > 50 µg/kg | |

| Salivation Induction | Not Specified | Subcutaneous (SC) | > 75 µg/kg | |

| Reduction of Repetitive Behaviors | BTBR T+ tf/J | Intraperitoneal (IP) | 0.001 - 0.01 mg/kg | |

| Pharmacokinetic Studies | Not Specified | Intravenous (IV), Oral | Not specified |

Table 2: Oxotremorine Dosage and Administration in Rats

| Application/Effect | Strain | Route of Administration | Dosage Range | Reference |

| Tremor Induction | Not Specified | Subcutaneous (SC) | > 150 µg/kg | |

| Salivation Induction | Not Specified | Subcutaneous (SC) | > 200 µg/kg | |

| Antinociceptive Effects (Formalin Test) | Not Specified | Not Specified | 0.1 - 0.2 mg/kg | |

| Facilitation of Masculine Sexual Behavior | Wistar | Intraperitoneal (IP) | 0.1 - 0.8 mg/kg | |

| Amelioration of Depression-like Behavior | Not Specified | Not Specified | Not specified | |

| Reversal of Hemorrhagic Shock | Not Specified | Intravenous (IV) | 50 µg/kg | |

| Increased Tail-Flick Latency | Not Specified | Subcutaneous (SC) | 30 - 300 µg/kg |

Experimental Protocols

Protocol 1: Induction of Tremor and Salivation in Rodents

Objective: To induce and quantify tremor and salivation in mice or rats for the screening of potential anti-Parkinsonian drugs or for studying cholinergic system function.

Materials:

-

Oxotremorine sesquifumarate salt

-

Sterile saline (0.9% NaCl)

-

Syringes and needles appropriate for the route of administration (e.g., 27-30 gauge for SC injection)

-

Animal scale

-

Stopwatch

-

Observational scoring system for tremor and salivation

Procedure:

-

Preparation of Oxotremorine Solution: Prepare a stock solution of oxotremorine in sterile saline. Further dilute the stock solution to the desired final concentration for injection. The volume of injection should be minimized (e.g., 5-10 ml/kg for SC).

-

Animal Handling and Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to injection.

-

Baseline Observation: Observe the animals for any pre-existing tremors or excessive salivation.

-

Oxotremorine Administration: Weigh each animal to accurately calculate the dose. Administer oxotremorine via the desired route (subcutaneous is common for these effects).

-

Observation and Scoring:

-

Immediately after injection, begin observing the animal for the onset of tremors and salivation.

-